molecular formula C9H12ClF3N2O B12859031 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride

Katalognummer: B12859031
Molekulargewicht: 256.65 g/mol
InChI-Schlüssel: HHVICNFSODEANE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride typically involves the reaction of a piperidine derivative with a trifluoromethyl-substituted oxazole. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride is unique due to the presence of the oxazole ring, which can impart different chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C9H12ClF3N2O

Molekulargewicht

256.65 g/mol

IUPAC-Name

3-piperidin-4-yl-5-(trifluoromethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H

InChI-Schlüssel

HHVICNFSODEANE-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=NOC(=C2)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.